

Application Note: Calhex 231 Hydrochloride Intrapерitoneal Dosage & Protocol for Mice

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Compound of Interest

Compound Name: Calhex 231 hydrochloride

CAS No.: 2387505-78-2

Cat. No.: B3028600

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Abstract & Mechanistic Rationale

Calhex 231 hydrochloride is a potent, selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), functionally classified as a calcilytic.^[1] By binding to the transmembrane domain of the CaSR, it inhibits the receptor's sensitivity to extracellular calcium ().

In physiological terms, the CaSR acts as a "thermostat" on parathyroid chief cells. When Calhex 231 blocks this receptor, the cell perceives a state of "hypocalcemia," triggering the rapid synthesis and secretion of Parathyroid Hormone (PTH). This mechanism is experimentally exploited to:

- Stimulate transient PTH spikes (anabolic window for osteoporosis).
- Counteract autosomal dominant hypocalcemia (ADH).
- Investigate CaSR roles in non-renal tissues (e.g., cardiac fibrosis, vascular reactivity).

This protocol provides a standardized method for the formulation and intraperitoneal (IP) administration of Calhex 231 HCl in mice, addressing critical solubility challenges and dosage scaling.

Chemical Properties & Formulation Strategy

Calhex 231 is highly lipophilic. A common failure mode in in vivo studies is precipitation of the compound upon contact with the aqueous environment of the peritoneum, leading to erratic bioavailability.

Compound Data

Property	Specification
Compound Name	Calhex 231 Hydrochloride
Molecular Weight	443.41 g/mol (HCl salt) / ~407.0 g/mol (Free base)
Solubility (DMSO)	~20 mg/mL (45 mM)
Solubility (PBS)	< 0.1 mg/mL (Insoluble)
Appearance	White to off-white solid

Recommended Vehicle Formulation

Do not attempt to dissolve Calhex 231 directly in saline or PBS. Use one of the following "Self-Validating" vehicle systems to ensure solubility.

Option A: Cyclodextrin (Recommended for Chronic Studies)

Best for minimizing peritoneal irritation and ensuring stable release.

- Vehicle: 20% (w/v) (2-Hydroxypropyl)- β -cyclodextrin (HP- β -CD) in sterile water or saline.
- Preparation:
 - Dissolve Calhex 231 HCl in 100% DMSO to create a 50 mg/mL Stock.
 - Dilute the Stock 1:20 into the 20% HP- β -CD solution.
 - Final Concentration: 2.5 mg/mL (in 5% DMSO / 95% HP- β -CD).
 - Note: Sonicate at 37°C if minor turbidity appears.

Option B: Co-Solvent System (Acute/Terminal Studies)

Easier to prepare but may cause mild peritoneal irritation.

- Formula: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
- Preparation:
 - Dissolve compound in DMSO.[1]
 - Add PEG 400 and vortex.
 - Add Tween 80 and vortex.
 - Slowly add warm Saline while vortexing to prevent "crashing out."

Dosage & Administration Protocol

Dose Scaling (Rat to Mouse)

Literature establishes a therapeutic window in rats at 4.07 mg/kg (10 μ mol/kg). Due to the higher metabolic rate of mice (

factor \sim 2x), the equivalent surface area dose is approximately 8–10 mg/kg.

Dosage Table (Mice)

Dose Category	Dosage (mg/kg)	Molar Dose (μ mol/kg)	Application
Low	1.0 - 3.0	\sim 2.2 - 6.7	Sensitivity testing; mild PTH stimulation.
Standard	5.0 - 10.0	\sim 11 - 22.5	Optimal for PTH spikes and CaSR blockade.
High	20.0 - 30.0	\sim 45 - 67	Toxicology or maximal pharmacodynamic ceiling.

Step-by-Step Injection Protocol

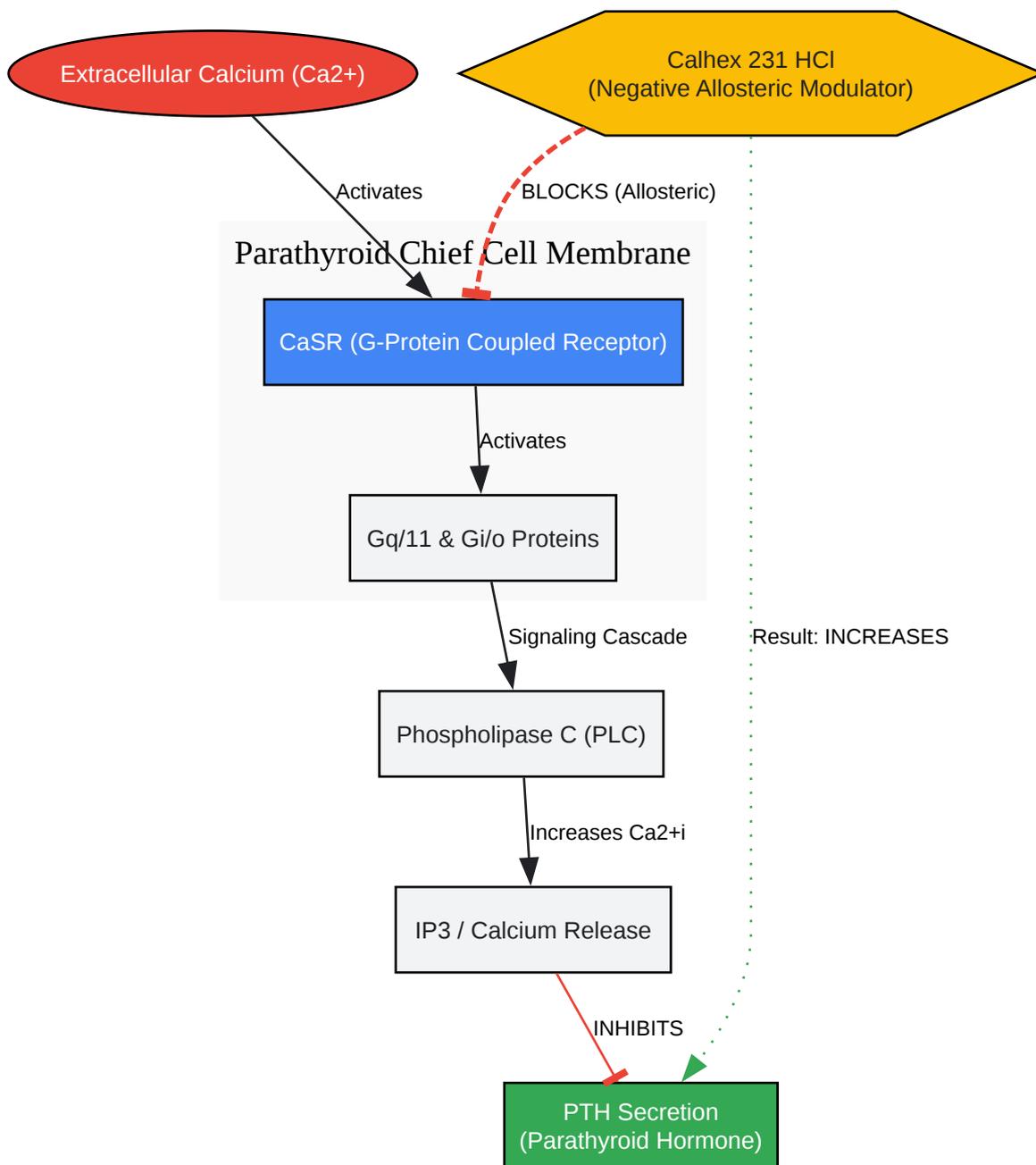
- Animal Prep: Weigh mice (e.g., C57BL/6, 25g) immediately before dosing.
- Volume Calculation: Standard IP volume is 10 mL/kg.
 - Example: For a 25g mouse at 10 mg/kg dose using a 1 mg/mL solution:
 - Target Load: 0.25 mg.^[2]
 - Injection Volume: 0.25 mL (250 μ L).
- Injection:
 - Restrain the mouse using the scruff method, exposing the abdomen.
 - Tilt the mouse head-down (Trendelenburg position) to shift viscera cranially.
 - Insert a 27G needle into the lower right quadrant to avoid the cecum and bladder.
 - Aspirate slightly to ensure no blood or urine is drawn.
 - Inject smoothly over 2-3 seconds.
- Post-Injection: Monitor for 5 minutes for signs of distress (grimacing) due to vehicle irritation.

Experimental Design & Signaling Pathway

To validate the activity of Calhex 231, you must measure the downstream physiological output (PTH or Serum Calcium).

Mechanism of Action

Calhex 231 blocks the Gq/11 and Gi/o pathways coupled to the CaSR. This prevents the inhibition of PTH secretion.



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Figure 1: Calhex 231 inhibits the CaSR, releasing the "brake" on PTH secretion. Normal high calcium activates CaSR to stop PTH; Calhex 231 prevents this stop signal.

Time Course for Sampling

- T = 0 min: Injection.

- T = 15 - 30 min: Peak PTH Secretion. (Collect serum here for Pharmacodynamics).
- T = 60 - 120 min: Peak Serum Calcium () elevation (secondary to PTH).

Troubleshooting & FAQs

Q: The solution turned cloudy when I added Saline. Can I still inject?

- A: No. A cloudy solution indicates precipitation. The mouse will receive an unknown dose, and the crystals may cause peritonitis. Discard and use a higher percentage of Cyclodextrin or PEG.

Q: Can I use this for oral gavage?

- A: Yes, Calhex 231 is orally active. The same vehicle (HP- β -CD) is suitable for oral gavage. The dose may need to be increased by 1.5x to account for first-pass metabolism, though calcilytics generally have decent oral bioavailability.

Q: What are the side effects?

- A: The primary risk is Hypercalcemia. Monitor for lethargy, piloerection, and weight loss in chronic studies.

References

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- [To cite this document: BenchChem. \[Application Note: Calhex 231 Hydrochloride Intraperitoneal Dosage & Protocol for Mice\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3028600#calhex-231-hydrochloride-intraperitoneal-injection-dosage-mice\]](#)

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